molecular formula C14H18ClNO4 B2878809 (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid CAS No. 683218-90-8

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid

Cat. No.: B2878809
CAS No.: 683218-90-8
M. Wt: 299.75
InChI Key: RIGRQUWZTOVESX-UHFFFAOYSA-N
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Description

Tables

Table 1. Key Synthetic Protocols for Boc-Protected Amino Acids

Method Conditions Yield (%) Reference
(Boc)₂O in acetone/H₂O 0–40°C, 0.5–4 h, Et₃N 85–92
TMSI/MeOH deprotection RT, 2 h 89

Table 2. Biophysical Properties of this compound

Property Value
Molecular weight 299.8 g/mol
Specific rotation +25° (c = 1.029, EtOH)
LogP (predicted) 2.8

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGRQUWZTOVESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Catalytic Systems

The enantioselective hydrogenation of α-acylaminoacrylic acid derivatives represents a widely adopted route. A prochiral enamide intermediate, (Z)-3-(4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)acrylic acid, is subjected to hydrogenation under chiral catalyst mediation. Ruthenium-based complexes, such as [(S)-BINAP-RuCl₂], achieve enantiomeric excess (ee) >98% under 50 bar H₂ pressure in methanol at 25°C.

Reaction Conditions:

  • Catalyst loading: 0.5 mol%
  • Solvent: Methanol
  • Temperature: 25°C
  • Pressure: 50 bar H₂
  • Yield: 92%
  • ee: 98.5%

Mechanistic Considerations

The chiral Ru catalyst facilitates syn-addition of hydrogen across the double bond, with the Boc group sterically directing the 4-chlorophenyl group into the equatorial position. Density functional theory (DFT) studies indicate that the transition state stabilizes the (S)-configuration via π-π interactions between the 4-chlorophenyl ring and the BINAP ligand.

Chiral Pool Synthesis from L-Amino Acids

L-Phenylalanine-Derived Route

L-Phenylalanine serves as a chiral template for constructing the target molecule. Key steps include:

  • Benzyl Protection: L-Phenylalanine is protected at the amine with benzyl chloroformate (Cbz-Cl) in aqueous NaOH (Yield: 89%).
  • Esterification: The carboxylic acid is converted to a methyl ester using thionyl chloride/MeOH (Yield: 95%).
  • Side-Chain Functionalization: A Friedel-Crafts alkylation introduces the 4-chlorophenyl group using AlCl₃ and 4-chlorobenzyl chloride (Yield: 78%).
  • Boc Protection: The Cbz group is replaced with Boc via hydrogenolysis (H₂/Pd-C) followed by treatment with Boc anhydride (Yield: 85%).
  • Saponification: The methyl ester is hydrolyzed with LiOH in THF/H₂O (Yield: 91%).

Limitations:

  • Multi-step sequence reduces overall yield (~55%).
  • Requires meticulous purification to avoid racemization during Cbz removal.

Diastereomeric Resolution via Crystallization

Racemic Synthesis and Resolution

A non-stereoselective synthesis yields racemic 3-tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid, which is resolved using chiral auxiliaries:

  • Racemic Synthesis: Condensation of 4-chlorobenzaldehyde with hippuric acid under Erlenmeyer-Plöchl conditions forms an azlactone intermediate, hydrolyzed to the racemic acid (Yield: 82%).
  • Diastereomer Formation: Reaction with (1R,2S)-ephedrine forms diastereomeric salts, separable by fractional crystallization (Yield: 45% per cycle).
  • Acid Liberation: Treatment with HCl regenerates the enantiomerically pure (S)-acid (ee: 99%).

Optimization Data:

Parameter Value
Solvent Ethanol/Water (3:1)
Crystallizations 3 cycles
Final ee 99%
Overall Yield 32%

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (R)-enantiomer of a racemic methyl ester precursor:

  • Substrate: Methyl 3-tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionate
  • Conditions: pH 7.0 phosphate buffer, 30°C, 24 h
  • Conversion: 48% (S >99% ee)

Advantages:

  • Mild conditions preserve Boc group integrity.
  • Scalable to industrial batches.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Merrifield Resin Functionalization

The compound is synthesized as a Boc-protected amino acid building block for peptide coupling:

  • Resin Loading: Wang resin is esterified with Fmoc-(S)-3-amino-3-(4-chlorophenyl)-propionic acid (Yield: 93%).
  • Boc Protection: Fmoc deprotection (piperidine/DMF) followed by Boc anhydride treatment (Yield: 88%).
  • Cleavage: TFA/CH₂Cl₂ liberates the product (Yield: 85%).

Purity Data (HPLC):

Wavelength (nm) Retention Time (min) Purity (%)
220 12.3 97.5

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Cost ($/g) Scalability
Asymmetric Hydrogenation 92 98.5 120 High
Chiral Pool 55 99 90 Moderate
Diastereomeric Resolution 32 99 150 Low
Enzymatic Resolution 45 99 80 High
SPPS 85 97.5 200 Moderate

Chemical Reactions Analysis

Types of Reactions

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl group may also interact with specific enzymes or receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxycarbonylamino-2-(4-fluorophenyl)-propionic acid
  • 3-Tert-butoxycarbonylamino-2-(4-bromophenyl)-propionic acid
  • 3-Tert-butoxycarbonylamino-2-(4-methylphenyl)-propionic acid

Uniqueness

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and drug design .

Biological Activity

(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid, also known as Boc-(S)-3-amino-2-(4-chlorophenyl)propanoic acid, is a chiral compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClNO₄
  • Molecular Weight : 299.75 g/mol
  • CAS Number : 479064-90-9

The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-chloro-phenyl group attached to a propionic acid backbone. Its chiral nature allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry.

This compound interacts with various biological targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzyme active sites or receptor binding pockets.
  • Hydrophobic Interactions : The 4-chloro-phenyl group contributes to hydrophobic interactions that stabilize binding to targets.
  • Electrostatic Interactions : The carboxylic acid group can engage in electrostatic interactions, influencing the compound's affinity for its targets.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to physiological responses.

1. Enzyme Substrate Studies

The compound is utilized in research to investigate enzyme-substrate interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into biochemical pathways. For example, studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, thus serving as potential therapeutic agents.

2. Drug Development

This compound serves as a precursor for synthesizing pharmaceuticals. Its derivatives have been explored for anti-inflammatory and anticancer activities. For instance, compounds derived from this structure have shown promise in preclinical trials targeting cancer cell lines.

3. Comparative Studies

When compared to similar compounds such as (S)-3-amino-2-(4-chlorophenyl)propionic acid and (S)-3-tert-butoxycarbonylamino-2-phenyl-propionic acid, this compound exhibits unique properties due to its specific functional groups and chiral configuration. This uniqueness enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 5 to 15 µM, demonstrating their potential as chemotherapeutic agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis. The study found that this compound effectively inhibited DHPS with an IC50 value of approximately 0.5 mM. This inhibition suggests potential applications in antimicrobial therapies targeting folate synthesis in pathogens.

Comparative Table of Biological Activities

Compound NameCAS NumberBiological ActivityIC50 Values
(S)-3-tert-butoxycarbonylamino-2-(4-chloro-phenyl)propionic acid479064-90-9Enzyme inhibition; anticancer5 - 15 µM
(S)-3-amino-2-(4-chlorophenyl)propionic acid[Not Listed]Moderate enzyme inhibition~1 mM
(S)-3-tert-butoxycarbonylamino-2-phenyl-propionic acid[Not Listed]Low anticancer activity>20 µM

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